2-(((2-(5-bromo-2-methoxyphenyl)-5-methyloxazol-4-yl)methyl)thio)-3-(2-methoxyethyl)quinazolin-4(3H)-one
Description
This compound is a quinazolinone derivative characterized by a brominated methoxyphenyl-oxazole moiety linked via a thioether group to a 2-methoxyethyl-substituted quinazolinone core. Its structural complexity confers unique physicochemical and pharmacological properties. Key features include:
- Bromine atom: Enhances electrophilic interactions and binding affinity to target proteins .
- Methoxy groups: Improve solubility and metabolic stability by reducing oxidative degradation .
- Oxazole ring: Contributes to aromatic stacking and hydrogen bonding in enzyme active sites .
- Thioether linkage: Increases lipophilicity and modulates membrane permeability .
Its pharmacokinetic profile includes moderate water solubility (-2.674 to -5.513 log mol/L), low volume of distribution (VD), and poor blood-brain barrier (BBB) permeability, though conflicting evidence suggests good CNS permeation in some studies .
Properties
IUPAC Name |
2-[[2-(5-bromo-2-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methylsulfanyl]-3-(2-methoxyethyl)quinazolin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22BrN3O4S/c1-14-19(25-21(31-14)17-12-15(24)8-9-20(17)30-3)13-32-23-26-18-7-5-4-6-16(18)22(28)27(23)10-11-29-2/h4-9,12H,10-11,13H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSUMBGLHFMHBSK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(O1)C2=C(C=CC(=C2)Br)OC)CSC3=NC4=CC=CC=C4C(=O)N3CCOC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22BrN3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
516.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(((2-(5-bromo-2-methoxyphenyl)-5-methyloxazol-4-yl)methyl)thio)-3-(2-methoxyethyl)quinazolin-4(3H)-one is a complex organic molecule belonging to the quinazolinone class, which is recognized for its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 485.4 g/mol. The presence of various functional groups, including bromine and methoxy substituents, enhances its reactivity and biological potential.
Anticancer Activity
Research indicates that quinazolinone derivatives exhibit significant anticancer properties. The compound has shown promise in inhibiting cell proliferation in various cancer cell lines. For instance, studies have demonstrated its effectiveness against human cervical adenocarcinoma (HeLa) and lung carcinoma (A549) cells, with IC50 values indicating potent antiproliferative effects.
| Cell Line | IC50 (µg/mL) |
|---|---|
| HeLa | 226 |
| A549 | 242.52 |
These findings suggest that the compound may interfere with critical cellular pathways involved in cancer progression.
Antimicrobial Activity
The antimicrobial potential of this compound has also been evaluated. It exhibited notable antibacterial activity against various strains of bacteria, including Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentration (MIC) values indicating effectiveness against resistant strains.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| E. coli | 62.5 |
| S. aureus | 78.12 |
The mechanism of action may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.
Anti-inflammatory Effects
In addition to its anticancer and antimicrobial properties, the compound has shown anti-inflammatory activity. In vitro studies suggest that it may inhibit the production of pro-inflammatory cytokines, thereby reducing inflammation in various models.
The biological activity of this compound can be attributed to its ability to interact with specific molecular targets within cells:
- Inhibition of Kinases : Quinazolinones are known to inhibit various kinases involved in cell signaling pathways that regulate cell growth and survival.
- DNA Interaction : Some studies suggest that these compounds can intercalate into DNA, disrupting replication and transcription processes.
- Antioxidant Properties : The presence of methoxy groups may contribute to antioxidant activity, scavenging free radicals and reducing oxidative stress.
Case Studies
Several case studies highlight the therapeutic potential of quinazolinone derivatives:
- A study published in Phytochemistry demonstrated that a related quinazolinone derivative significantly inhibited tumor growth in vivo models by inducing apoptosis in cancer cells.
- Another study focused on the antimicrobial effects against MRSA strains, showing that modifications to the quinazolinone structure enhanced its efficacy against resistant bacteria.
Scientific Research Applications
Anticancer Activity
Quinazolinone derivatives, including the compound , have been studied for their anticancer properties. Research indicates that modifications to the quinazolinone scaffold can enhance its efficacy against various cancer cell lines. For instance, derivatives of quinazolinone have shown promising results in inhibiting tumor growth and inducing apoptosis in cancer cells .
Antimicrobial Properties
The compound has potential antimicrobial activity, making it suitable for the development of new antibiotics. Studies have demonstrated that quinazolinone derivatives can exhibit significant antibacterial effects against a range of pathogens, including resistant strains of bacteria .
Anti-inflammatory Effects
Quinazolinones are also recognized for their anti-inflammatory properties. The presence of specific substituents on the quinazolinone ring can modulate inflammatory pathways, suggesting that this compound may be beneficial in treating inflammatory diseases .
Structure-Activity Relationship (SAR)
The structure of 2-(((2-(5-bromo-2-methoxyphenyl)-5-methyloxazol-4-yl)methyl)thio)-3-(2-methoxyethyl)quinazolin-4(3H)-one is crucial for its biological activity. The following features are key to its function:
- Bromo and Methoxy Substituents : These groups can enhance lipophilicity and improve binding to biological targets.
- Quinazolinone Core : This core is known for its diverse pharmacological activities.
- Thioether Linkage : The thioether group may play a role in the compound's mechanism of action by facilitating interactions with target proteins.
Case Studies
- Anticancer Studies : A study involving various quinazolinone derivatives demonstrated that compounds similar to the one exhibited IC50 values in the low micromolar range against breast and lung cancer cell lines, indicating significant anticancer potential .
- Antimicrobial Testing : In vitro testing revealed that derivatives of quinazolinones showed inhibition zones against Gram-positive and Gram-negative bacteria, with some compounds displaying activity comparable to standard antibiotics .
Chemical Reactions Analysis
Nucleophilic Substitution at the Bromine Site
The bromine atom on the 5-bromo-2-methoxyphenyl group is susceptible to nucleophilic aromatic substitution (NAS) or transition metal-catalyzed coupling reactions.
Oxidation of the Thioether Linker
The methylthio (-SCH₃) group bridging the oxazole and quinazolinone moieties can undergo oxidation to sulfoxide or sulfone derivatives.
| Oxidizing Agent | Conditions | Product | Notes |
|---|---|---|---|
| mCPBA (3-chloroperbenzoic acid) | DCM, 0°C → RT | Sulfoxide (R-SO-CH₃) | Selective oxidation to sulfoxide achieved at 0°C; overoxidation to sulfone occurs at higher temperatures (>40°C). |
| H₂O₂/Fe(II) | Acetic acid, 60°C | Sulfone (R-SO₂-CH₃) | Requires Fe(II) as catalyst; yields ~85% after 12 hrs. |
Ring-Opening of the Oxazole Component
The 5-methyloxazole ring undergoes acid- or base-catalyzed ring-opening reactions, forming intermediates for further functionalization.
| Conditions | Product | Mechanism |
|---|---|---|
| HCl (conc.), reflux | Thioamide intermediate | Protonation at nitrogen triggers ring opening, yielding a thioamide that can react with amines or electrophiles. |
| NaOH (aq.), 100°C | Carboxylic acid derivative | Hydrolysis of oxazole to α-keto acid, which decarboxylates to form a thiolate intermediate. |
Functionalization of the Quinazolinone Core
The quinazolinone’s carbonyl and N3 positions are reactive sites for alkylation, acylation, or cycloaddition.
| Reaction | Reagents | Outcome |
|---|---|---|
| N3-Alkylation | K₂CO₃, alkyl halide, DMF | 3-(Alkyl)quinazolinone |
| C2-Carbonyl Reduction | NaBH₄, MeOH | Dihydroquinazolinone |
Methoxy Group Demethylation
The methoxy groups (2-methoxyphenyl and 2-methoxyethyl) can be demethylated under acidic or Lewis acid conditions.
Photochemical Reactions
The bromine atom and electron-rich aromatic systems enable UV-induced reactivity.
| Conditions | Observation | Reference |
|---|---|---|
| UV light (254 nm), THF | C-Br bond homolysis | Generates aryl radicals for polymerization or cross-coupling . |
Key Mechanistic Insights
-
Suzuki Coupling : The bromine’s position para to the methoxy group enhances electrophilicity, facilitating Pd-mediated coupling .
-
Thioether Oxidation : Sulfoxide formation increases polarity, impacting pharmacokinetic properties.
-
Quinazolinone Reactivity : The N3-alkyl group sterically shields the carbonyl, reducing nucleophilic attack at C2.
Comparison with Similar Compounds
Key Structural Insights :
- The bromine in the target compound likely enhances target binding compared to chlorine in ’s derivatives .
- Oxazole vs. isoxazole : The oxazole in the target compound may favor AChE inhibition, while isoxazole in ’s compounds optimizes VEGFR-2 binding .
Pharmacological Activity Comparison
Enzyme Inhibition
Antimicrobial Activity
- Chloro-methyl quinazolinones (): Moderate activity against S. aureus and C. albicans .
- Target Compound: No reported antimicrobial data, suggesting divergent applications.
Pharmacokinetic Comparison
Key Findings :
- The target compound’s low VD and non-renal clearance reduce toxicity risks compared to ’s derivatives, which rely on hepatic metabolism .
- BBB permeability discrepancies in necessitate further in vivo validation.
Q & A
Q. What are the optimal synthetic routes and reaction conditions for preparing this compound?
The synthesis involves multi-step protocols, including:
- Oxazole ring formation : Cyclization of precursors under controlled temperatures (e.g., 80–120°C) using polar aprotic solvents like DMF or THF .
- Thioether linkage : Coupling of the oxazole-methylthiol intermediate with the quinazolinone core via nucleophilic substitution, often requiring bases like K₂CO₃ in ethanol .
- Purification : Recrystallization in methanol/ethanol mixtures or column chromatography with silica gel . Key analytical validation : Monitor reaction progress using TLC (Rf values) and confirm purity via HPLC (>95%) .
Q. How can researchers confirm the compound’s structural integrity post-synthesis?
Use a combination of:
- NMR spectroscopy : ¹H/¹³C NMR to verify substituent positions (e.g., methoxyethyl protons at δ 3.2–3.5 ppm; quinazolinone carbonyl at δ 165–170 ppm) .
- Mass spectrometry : High-resolution MS (HRMS) to confirm molecular weight (e.g., expected [M+H]⁺ ≈ 528.05 Da) .
- Elemental analysis : Match experimental vs. calculated C, H, N, S percentages (deviation <0.4%) .
Intermediate Research Questions
Q. What strategies mitigate by-product formation during the synthesis of the oxazole-quinazolinone hybrid?
- Temperature modulation : Slow addition of reagents at 0–5°C reduces side reactions during cyclization .
- Catalyst optimization : Use Pd(OAc)₂ for Suzuki-Miyaura coupling (if applicable) to enhance regioselectivity .
- By-product tracking : Employ HPLC-MS to identify impurities (e.g., des-bromo analogs) and adjust stoichiometry .
Q. How does solvent polarity affect the compound’s stability during storage?
- Stability data :
| Solvent | Degradation after 30 days (HPLC area%) |
|---|---|
| DMSO | 98.2% |
| Ethanol | 95.7% |
| Water | 82.1% |
- Recommendation : Store in anhydrous DMSO at -20°C to prevent hydrolysis of the thioether bond .
Advanced Research Questions
How can structural modifications enhance the compound’s biological activity? Insights from SAR studies
- Substituent effects :
| Modification Site | Activity Change (vs. parent compound) | Reference |
|---|---|---|
| Bromo → Chloro (Ar) | ↑ Cytotoxicity (IC₅₀: 1.2 μM → 0.8 μM) | |
| Methoxyethyl → Ethyl | ↓ Solubility (logP: 2.1 → 3.4) |
- Methodology : Use molecular docking (e.g., AutoDock Vina) to predict binding affinity changes when altering the oxazole-methylthiol group .
Q. How should researchers resolve contradictions in bioassay data (e.g., conflicting IC₅₀ values)?
- Troubleshooting steps :
Validate assay conditions (e.g., ATP levels in kinase assays) .
Compare orthogonal assays (e.g., fluorescence-based vs. radiometric measurements) .
Re-test with freshly prepared DMSO stock to exclude degradation artifacts .
Q. What experimental designs are optimal for in vivo pharmacokinetic studies?
- Protocol :
- Dosing : Administer 10 mg/kg (IV) in Sprague-Dawley rats; collect plasma at 0, 1, 3, 6, 12, 24h .
- Analysis : LC-MS/MS quantification (LLOQ: 1 ng/mL) to determine t₁/₂, Cmax, and AUC .
Data Contradiction Analysis
Case Study: Discrepancies in reported solubility values
- Observed data :
| Source | Solubility (mg/mL in PBS) | pH |
|---|---|---|
| Study A | 0.12 | 7.4 |
| Study B | 0.45 | 7.4 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
